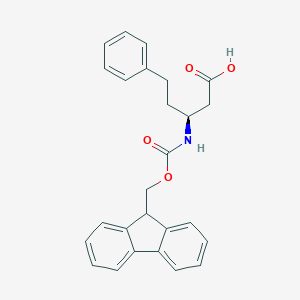

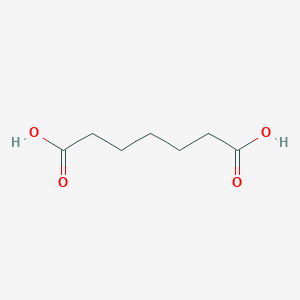

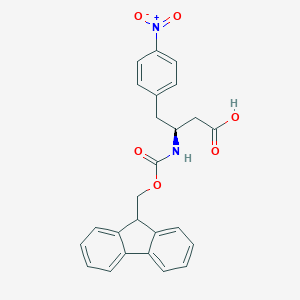

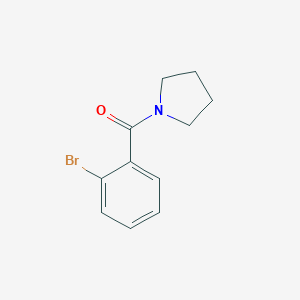

![molecular formula C14H11N3O4 B051540 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 120101-66-8](/img/structure/B51540.png)

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyridin-2-yl and benzo[b][1,4]oxazin-3(4H)-one, which are both well-known structures in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates, which might be related to the synthesis of the compound . This method utilizes easily accessible N-hetaryl ureas and alcohols .科学研究应用

Synthesis and Structural Characterization

The synthesis of related nitro pyrido- and dipyrido[1,4]oxazines involves the reaction of 2-chloro-3,5-dinitropyridine with various o-aminophenols, followed by intramolecular substitution of the nitro group. This process leads to the formation of new heterocyclic systems, including the target compound, showcasing the versatility of nitro derivatives in generating novel molecular structures (Bastrakov et al., 2016).

Biological and Medicinal Applications

Compounds derived from 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant biological activities. For instance, derivatives have been studied for their DNA-PK inhibition and anti-platelet activity. Among these, certain compounds demonstrated potent inhibitory effects on collagen-induced platelet aggregation and moderate to low DNA-PK inhibitory activity, indicating potential therapeutic applications in diseases related to platelet aggregation and DNA repair mechanisms (Ihmaid et al., 2012).

Antimicrobial Applications

Novel compounds incorporating the oxazine and pyridine scaffolds have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some of these compounds have shown significant activity, highlighting the potential of these molecules as bases for developing new antimicrobial agents (Desai et al., 2017).

Herbicidal Activity

Derivatives of the compound have also been investigated for their herbicidal activity. The synthesis and evaluation of these derivatives aim at discovering new herbicides with high efficacy, broad-spectrum activity, and safety for crops. Preliminary bioassays indicate that some derivatives possess commercial levels of herbicidal activity, comparable to established protox-inhibiting herbicides, signifying their potential use in agriculture (Huang et al., 2005).

属性

IUPAC Name |

7-nitro-4-(pyridin-2-ylmethyl)-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-14-9-21-13-7-11(17(19)20)4-5-12(13)16(14)8-10-3-1-2-6-15-10/h1-7H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXQKNPVJURLCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560130 |

Source

|

| Record name | 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

120101-66-8 |

Source

|

| Record name | 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

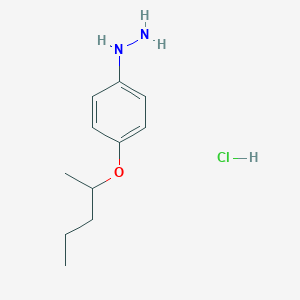

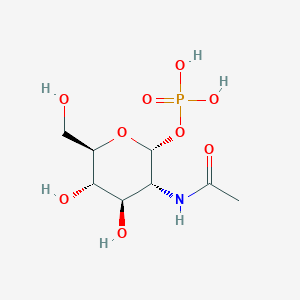

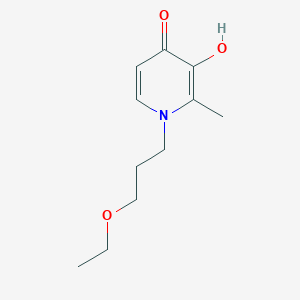

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)